molecular formula C23H21N3O3S B2683462 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895447-78-6

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide

Cat. No. B2683462
CAS RN: 895447-78-6
M. Wt: 419.5
InChI Key: YDGNGHGERBZXCW-UHFFFAOYSA-N
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Description

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It’s a bicyclic compound that is colorless, solid and has a slight aromatic odor .


Molecular Structure Analysis

The molecular structure of “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” would be characterized by the presence of a benzimidazole ring, a phenyl group, and a tosylpropanamide group. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Benzimidazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in the formation of complexes with various metals . They can also undergo reactions with different electrophiles due to the electron-rich nature of the benzimidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” would depend on its exact molecular structure. Benzimidazole compounds are typically solid at room temperature and have a slight aromatic odor . They are also known to be stable under normal temperatures and pressures .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole derivatives, “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide” could be a potential candidate for further study in drug discovery and development . Future research could focus on elucidating its biological activity, mechanism of action, and potential therapeutic applications.

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-16-9-11-19(12-10-16)30(28,29)14-13-22(27)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)26-23/h2-12,15H,13-14H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGNGHGERBZXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide

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